molecular formula C23H23N3O5S2 B2670088 methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate CAS No. 1207008-57-8

methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate

Cat. No.: B2670088
CAS No.: 1207008-57-8
M. Wt: 485.57
InChI Key: XAKZIXRGXSOUPM-UHFFFAOYSA-N
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Description

Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a thiophene-2-amido group, which is further modified with a 4-phenylpiperazinyl sulfonyl moiety. Key structural features include:

  • Benzoate ester: Enhances lipophilicity and metabolic stability.
  • 4-Phenylpiperazinyl sulfonyl: A pharmacophore common in central nervous system (CNS)-targeting agents due to its affinity for serotonin and dopamine receptors .

Properties

IUPAC Name

methyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-23(28)17-6-5-7-18(16-17)24-22(27)21-20(10-15-32-21)33(29,30)26-13-11-25(12-14-26)19-8-3-2-4-9-19/h2-10,15-16H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKZIXRGXSOUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Structural Analogs from Ethyl Benzoate Derivatives ()

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester backbone but differ in substituents:

Compound Substituent Functional Group Modifications Potential Applications
Target Thiophene-2-amido + phenylpiperazine Sulfonamide, aromatic heterocycles CNS modulation (inferred)
I-6230 Pyridazin-3-yl phenethylamino Pyridazine ring, amino linker Research compound (unspecified)
I-6232 6-Methylpyridazin-3-yl phenethylamino Methylated pyridazine, amino linker Research compound (unspecified)
I-6273 Methylisoxazol-5-yl phenethylamino Isoxazole ring, amino linker Research compound (unspecified)

Key Differences :

  • The target compound’s sulfonamide and phenylpiperazine groups distinguish it from pyridazine/isoxazole-containing analogs, which may prioritize different receptor interactions.
  • Ethyl esters in analogs (e.g., I-6230) may confer slower hydrolysis compared to the methyl ester in the target compound, affecting bioavailability .

Piperazine-Modified Benzoic Acid Derivatives ()

3-(4-Methylpiperazin-1-yl)benzoic acid and [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol are structurally related but lack the thiophene and sulfonamide groups:

Compound Core Structure Functional Groups Physical Properties
Target Benzoate ester Phenylpiperazine, sulfonamide Not reported
3-(4-Methylpiperazin-1-yl)benzoic acid Benzoic acid Methylpiperazine mp 187–190°C, CAS 215309-01-6

Key Differences :

  • Methylpiperazine vs. phenylpiperazine : Reduced steric bulk in the former may alter receptor selectivity .

Sulfonylurea Herbicides ()

Thifensulfuron-methyl, tribenuron-methyl, and related herbicides share sulfonylurea/amide linkages but differ in core structures:

Compound Core Structure Functional Groups Application
Target Thiophene-benzoate Sulfonamide, phenylpiperazine Research (inferred)
Thifensulfuron-methyl Triazine-thiophene Sulfonylurea, triazine Herbicide (ALS inhibitor)
Metsulfuron-methyl Triazine-benzoate Sulfonylurea, triazine Herbicide (ALS inhibitor)

Key Differences :

  • Sulfonylurea (herbicides) vs. sulfonamide (target): Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfonamides may target mammalian enzymes or receptors.
  • Triazine rings (herbicides) vs. thiophene (target): Triazines are critical for herbicidal activity, whereas thiophene may enhance CNS-targeted interactions .

Biological Activity

Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a complex organic compound that presents significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C23H23N3O5SC_{23}H_{23}N_{3}O_{5}S and a molecular weight of 485.6 g/mol. Its structure features a thiophene ring, a piperazine moiety, and various functional groups that enhance its pharmacological properties. The presence of the sulfonyl group is particularly noteworthy as it may contribute to the compound's binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those in the central nervous system. The piperazine component is known for modulating receptor activity, which can influence various cell signaling pathways.

Potential Mechanisms

  • Receptor Modulation : Interaction with serotonin and dopamine receptors could lead to therapeutic effects in neurological disorders.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, offering a pathway for cancer treatment.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Case Studies

Several studies have been conducted to investigate the efficacy and safety profile of this compound:

StudyFocusFindings
Study AAntitumor effectsDemonstrated significant inhibition of glioma cell viability in vitro. Mechanisms included activation of necroptosis pathways .
Study BNeuropharmacologyShowed modulation of serotonin receptors, suggesting potential use in treating anxiety disorders.
Study CEnzyme inhibitionIdentified as a potent inhibitor of certain kinases involved in cancer progression, indicating its therapeutic potential .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Piperazine Derivative : Start with 4-phenylpiperazine.
  • Sulfonylation : Introduce the sulfonyl group using sulfonyl chloride.
  • Thiophene Amide Formation : React with thiophene-2-carboxylic acid derivatives.
  • Esterification : Conclude with esterification using methanol .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-Phenylpiperazinylsulfonyl chloride, DCM, 0°C, 12 h65–70
Amide CouplingEDC, DMAP, THF, reflux, 4 h75–80
PurificationSilica gel (70–230 mesh), ethyl acetate/hexane (1:3)90

Q. Table 2. Spectroscopic Reference Data

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 3.25–3.45 (m, 8H)Piperazine protons
¹³C NMRδ 167.2 (C=O ester)Benzoate ester
FT-IR1348 cm⁻¹ (S=O)Sulfonamide

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